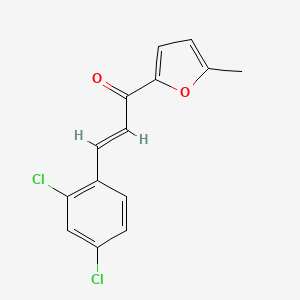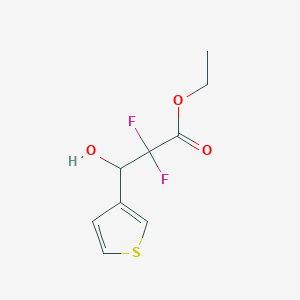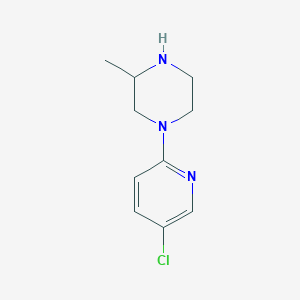
2-(4-Chlorophenyl)-5-ethyl-1H-pyrrole
Vue d'ensemble
Description
2-(4-Chlorophenyl)-5-ethyl-1H-pyrrole, also known as CEP, is a heterocyclic compound with a pyrrole ring structure. It is an aromatic compound with a molecular weight of 174.6 g/mol. CEP is a versatile compound used in a variety of scientific research applications. It can be used in the synthesis of various drugs and materials, and in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Structural Analysis
- Single crystal X-ray structural analysis of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate has been conducted, revealing details about molecular geometries and hydrogen bonding patterns (Ramazani et al., 2019).
Antimicrobial Applications
- Synthesis and evaluation of 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides as potential antimicrobial agents have been explored, showing promise in combating Staphylococcus and fungal infections (Biointerface Research in Applied Chemistry, 2020).
Antimycobacterial Activity
- Derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis (Biava et al., 2008).
Structural Determination
- The structure of ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-3-pyrrolecarboxylate was determined, providing insights into the orientation and bond distances in such molecules (Bachechi et al., 1995).
Corrosion Inhibition
- A new pyrrole derivative, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, was synthesized and studied for its potential as a corrosion inhibitor (Louroubi et al., 2019).
Fluorescent Probing
- Novel fluorescent probes based on 1,2,5-triphenylpyrrole have been developed for the quantitative detection of low levels of carbon dioxide, with potential applications in biological and medical fields (Wang et al., 2015).
Synthesis of Fused Pyrazine Ring Systems
- Synthesis of pyrrolo[1",2":1',6']pyrazino-[2', 3': 4, 5]thieno[2, 3-b]quinolines, a new fused pyrazine ring system, was reported using a derivative of 1H-pyrrole (Bakhite et al., 1995).
Electro-Optic Materials
- Research on pyrrole-based donor-acceptor chromophores for potential use in electro-optic materials has been conducted, highlighting their synthesis and non-linear optical properties (Facchetti et al., 2003).
Synthesis of Highly Substituted Pyrroles
- Efficient one-pot synthesis methods for highly substituted pyrroles have been developed, demonstrating the utility of nano copper oxide as a heterogeneous nanocatalyst (Saeidian et al., 2013).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-ethyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-2-11-7-8-12(14-11)9-3-5-10(13)6-4-9/h3-8,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAJTTDHNNRCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-5-ethyl-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B6332017.png)


![3-[(1-Pyrrolyl)methyl]piperidine](/img/structure/B6332069.png)

